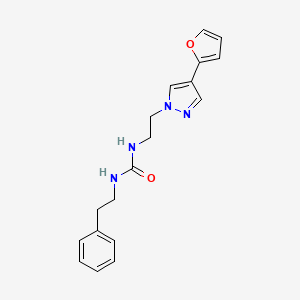

![molecular formula C15H20O3 B2667206 (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one CAS No. 88418-12-6](/img/structure/B2667206.png)

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one

Vue d'ensemble

Description

Sporogen-AO 1 est un métabolite fongique initialement isolé du champignon Aspergillus oryzae. Il possède diverses activités biologiques, y compris une activité antipaludique significative contre Plasmodium falciparum avec une valeur de CI50 de 1,53 μM . En outre, Sporogen-AO 1 présente des propriétés cytotoxiques contre diverses lignées de cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sporogen-AO 1 peut être synthétisé à partir de la 2-méthylcyclohexanone par le biais de l’octalone chirale . La synthèse implique plusieurs étapes, y compris la formation de l’intermédiaire octalone, suivie de modifications de groupes fonctionnels pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle de Sporogen-AO 1 implique généralement la culture d’Aspergillus oryzae dans des conditions contrôlées afin de maximiser le rendement du métabolite. Le composé est ensuite extrait et purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Sporogen-AO 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans Sporogen-AO 1.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de Sporogen-AO 1 .

4. Applications de recherche scientifique

Sporogen-AO 1 présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour l’étude des métabolites fongiques et de leur biosynthèse.

Biologie : Les propriétés antipaludiques et cytotoxiques du composé en font un outil précieux pour la recherche biologique.

Médecine : La cytotoxicité de Sporogen-AO 1 contre les cellules cancéreuses suggère des applications thérapeutiques potentielles.

Industrie : Les propriétés uniques du composé sont explorées pour une utilisation potentielle dans les procédés industriels.

Applications De Recherche Scientifique

Sporogen-AO 1 has several scientific research applications:

Chemistry: It is used as a model compound for studying fungal metabolites and their biosynthesis.

Biology: The compound’s antimalarial and cytotoxic properties make it a valuable tool for biological research.

Medicine: Sporogen-AO 1’s cytotoxicity against cancer cells suggests potential therapeutic applications.

Industry: The compound’s unique properties are explored for potential use in industrial processes.

Mécanisme D'action

Sporogen-AO 1 exerce ses effets par divers mécanismes :

Activité antipaludique : Il inhibe la croissance de en interférant avec les processus métaboliques du parasite.

Cytotoxicité : Le composé induit la mort cellulaire dans les cellules cancéreuses en perturbant les fonctions cellulaires et en induisant l’apoptose.

Composés similaires :

JBIR-27 : Un autre métabolite sesquiterpénoïde présentant des activités biologiques similaires.

Pétasol : Un composé présentant des propriétés cytotoxiques comparables.

Dihydrosporogen AO-1 : Un dérivé de Sporogen-AO 1 présentant des activités biologiques similaires mais distinctes.

Unicité : Sporogen-AO 1 est unique en raison de sa combinaison spécifique de propriétés antipaludiques et cytotoxiques, ce qui en fait un composé précieux pour diverses applications de recherche scientifique .

Comparaison Avec Des Composés Similaires

JBIR-27: Another sesquiterpenoid metabolite with similar biological activities.

Petasol: A compound with comparable cytotoxic properties.

Dihydrosporogen AO-1: A derivative of Sporogen-AO 1 with similar but distinct biological activities.

Uniqueness: Sporogen-AO 1 is unique due to its specific combination of antimalarial and cytotoxic properties, making it a valuable compound for diverse scientific research applications .

Propriétés

IUPAC Name |

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDXYONDOCJPR-OANMRLRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88418-12-6 | |

| Record name | Sporogen AO 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088418126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of sporogen?

A1: Sporogen has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol. [, ]

Q2: What spectroscopic data is available for sporogen?

A2: The structure of sporogen has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , ]

Q3: What is the primary biological activity associated with sporogen?

A3: Sporogen was initially identified as a sporogenic substance, stimulating sporulation in the fungus Aspergillus oryzae. [, ]

Q4: Does sporogen exhibit any other biological activities?

A4: Research indicates that sporogen possesses phytotoxic properties, inhibiting radicle growth in certain plants like Amaranthus hypochondriacus and Echinochloa crus-galli. [] It has also shown potential as an inhibitor of human inducible nitric oxide synthase (iNOS) expression. []

Q5: How does sporogen affect iNOS expression?

A5: Sporogen inhibits cytokine-induced iNOS expression by interfering with the Janus tyrosine kinase-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway plays a crucial role in the activation of STAT1, a transcription factor involved in iNOS expression. []

Q6: Are there any studies on the antifungal activity of sporogen?

A6: Yes, sporogen AO-1, isolated from Penicillium sp. AF5, displayed strong antifungal activity against phytopathogens such as Phytophthora capsici, Pythium ultimum, and Rhizoctonia solani. []

Q7: What is known about the structure-activity relationship (SAR) of sporogen?

A7: Studies suggest that the functional groups on ring B of the eremophilane skeleton play a crucial role in sporogen's sporogenic activity. A synthetic analogue lacking functional groups on ring A retained some activity, indicating the importance of ring B. []

Q8: What are the downstream effects of sporogen's interaction with its target?

A8: Sporogen's interaction with its target triggers a cascade of downstream events depending on the specific biological process:

- Sporulation: In Aspergillus oryzae, sporogen likely triggers a signaling pathway that leads to the activation of genes and proteins involved in spore formation. []

- iNOS Inhibition: By interfering with the JAK-STAT pathway, sporogen prevents the activation of STAT1, thereby suppressing the transcription of the iNOS gene and subsequent nitric oxide production. []

- Phytotoxicity: The exact mechanism of sporogen's phytotoxic effects remains unclear but could involve disrupting plant hormone signaling or interfering with essential cellular processes. []

Q9: Have there been any computational studies on sporogen?

A10: Molecular docking studies have investigated the potential of sporogen and related fungal metabolites as inhibitors of the COVID-19 main protease enzyme (Mpro). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

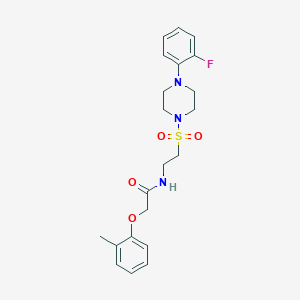

![N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2667124.png)

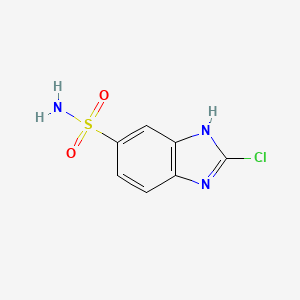

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)

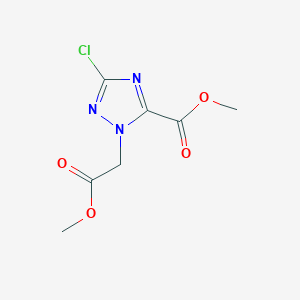

![2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2667128.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)

![3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2667130.png)

![1-(3-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2667138.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)

methanamine](/img/structure/B2667142.png)